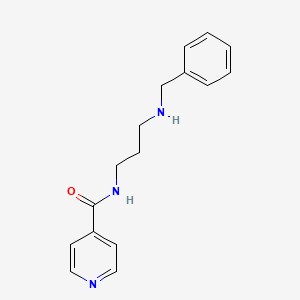

N-(3-Benzylamino-propyl)-isonicotinamide

Description

Significance and Research Context within Amide-Containing Compounds

The amide functional group is of paramount importance in the fields of biology and medicine. It forms the fundamental peptide bonds that link amino acids into proteins, making it a cornerstone of biological structure and function. Beyond their natural role, amides are prevalent in a vast array of pharmaceutical compounds. researchgate.netrsc.org The stability of the amide bond, compared to esters, makes it a desirable feature in drug design, contributing to the pharmacokinetic profile of many therapeutic agents.

The unique electronic and geometric properties of the amide group, including its planarity and ability to participate in hydrogen bonding, are crucial for its biological activity. nih.gov These characteristics allow amide-containing molecules to bind with high affinity and specificity to biological targets such as enzymes and receptors. chemistrytalk.org In medicinal chemistry, the amide linkage is often incorporated into drug candidates to enhance their binding to target proteins, thereby improving their efficacy. nih.gov The versatility of the amide bond allows for the synthesis of diverse molecular architectures with a wide range of biological activities, including antimicrobial, antifungal, antiviral, and antitumor properties. mdpi.com

Interactive Table: Properties of the Amide Functional Group

| Property | Description | Significance in Medicinal Chemistry |

| Stability | Resistant to hydrolysis compared to esters. | Contributes to improved metabolic stability and longer half-life of drugs. |

| Hydrogen Bonding | Can act as both a hydrogen bond donor and acceptor. nih.gov | Facilitates strong and specific interactions with biological targets. |

| Planarity | The atoms of the amide group lie in the same plane. nih.gov | Imposes conformational constraints that can be exploited in drug design. |

| Polarity | The carbonyl group and the N-H bond create a polar functional group. chemistrytalk.org | Influences the solubility and transport properties of drug molecules. |

Historical Perspective of Isonicotinamide (B137802) Derivatives in Biomedical Research

The history of isonicotinamide derivatives in biomedical research is prominently marked by the discovery of isoniazid, a simple derivative of isonicotinic acid. Isoniazid, or isonicotinic acid hydrazide, was first synthesized in 1912, but its profound antitubercular activity was not recognized until the early 1950s. nih.govwikipedia.org This discovery was a landmark in the fight against tuberculosis, a devastating infectious disease. The serendipitous finding of the antitubercular properties of nicotinamide (B372718), a structural isomer of isonicotinamide, spurred further investigation into related compounds, ultimately leading to the clinical development of isoniazid. nih.gov

The introduction of isoniazid revolutionized the treatment of tuberculosis and established the therapeutic potential of the isonicotinamide scaffold. brieflands.com This led to extensive research into other derivatives in search of compounds with improved efficacy, broader spectrum of activity, and reduced toxicity. Over the decades, various isonicotinamide derivatives have been synthesized and evaluated for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govresearchgate.net For instance, iproniazid, another early derivative, was initially developed as an antitubercular agent but was later found to have antidepressant properties, paving the way for the development of monoamine oxidase inhibitors. researchgate.net

Interactive Table: Timeline of Key Isonicotinamide Derivatives

| Year | Compound | Key Discovery/Application |

| 1912 | Isoniazid | First synthesized. nih.gov |

| 1940s | Nicotinamide | Found to have some activity against tubercle bacilli. wikipedia.org |

| 1951 | Isoniazid | Antitubercular activity discovered independently by several laboratories. brieflands.com |

| 1950s | Iproniazid | Initially investigated for tuberculosis, later found to have antidepressant effects. researchgate.net |

Overview of N-(3-Benzylamino-propyl)-isonicotinamide as a Research Probe

While extensive research on the specific biological activities of this compound is not widely published, its chemical structure allows for informed speculation about its potential as a research probe. A research probe is a molecule used to study biological systems, often by interacting with a specific target. The isonicotinamide moiety of the compound is a known pharmacophore, present in numerous biologically active molecules. nih.gov Derivatives of isonicotinamide have been shown to exhibit a variety of biological effects, including the inhibition of enzymes such as histone deacetylases and effects on angiogenesis. rsc.orgnih.gov

The N-(3-Benzylamino-propyl) side chain introduces both flexibility and lipophilicity, which can significantly influence the compound's interaction with biological membranes and protein targets. The benzyl (B1604629) group can participate in hydrophobic and pi-stacking interactions, while the secondary amine and the propyl linker provide conformational flexibility. These structural features suggest that this compound could be investigated as a modulator of various biological processes. For example, based on the activities of other nicotinamide and isonicotinamide derivatives, it could potentially be explored for its effects on cell signaling pathways, enzyme activity, or as a lead compound in the development of new therapeutic agents. mdpi.com Its structure warrants further investigation to elucidate its specific biological targets and potential applications as a tool in chemical biology and medicinal chemistry research.

Structure

3D Structure

Properties

IUPAC Name |

N-[3-(benzylamino)propyl]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O/c20-16(15-7-11-17-12-8-15)19-10-4-9-18-13-14-5-2-1-3-6-14/h1-3,5-8,11-12,18H,4,9-10,13H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGTYBPYVHPQGCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCCNC(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Interactions and Mechanistic Elucidation of N 3 Benzylamino Propyl Isonicotinamide

Exploration of Molecular Targets and Binding Sites

The structure of N-(3-Benzylamino-propyl)-isonicotinamide suggests it may act as a bisubstrate analogue for certain enzymes, where the isonicotinamide (B137802) moiety mimics a pyridine-based substrate and the benzylamino-propyl group occupies an adjacent binding site, potentially that of a cofactor or a secondary substrate region.

Enzyme Inhibition Mechanisms

The compound's design lends itself to several potential enzyme inhibition mechanisms, primarily by competing for active sites or allosteric pockets.

Nicotinamide (B372718) N-methyltransferase (NNMT) is an enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide (NAM). acs.org A key strategy for developing potent and selective NNMT inhibitors is the design of bisubstrate analogues. acs.orgnih.gov These inhibitors are engineered to simultaneously occupy both the nicotinamide and the SAM binding pockets within the enzyme's active site, effectively mimicking the ternary transition state of the enzymatic reaction. acs.orgnih.gov

The structure of this compound is consistent with this design principle. The isonicotinamide portion can act as a mimic for the nicotinamide substrate, while the flexible propyl linker allows the benzylamino group to extend into and occupy the binding pocket typically reserved for the SAM cofactor. nih.govchemrxiv.org X-ray crystallography studies of other bisubstrate inhibitors, such as MS2734, have confirmed that they indeed occupy both the substrate and cofactor binding sites. nih.gov The inhibitory mechanism is competitive with the cofactor SAM and noncompetitive with the substrate nicotinamide. acs.org The potency of such inhibitors is highly dependent on the nature of the linker and the groups occupying the respective binding pockets. For instance, the bisubstrate inhibitor MS2734 demonstrated an IC₅₀ of 14 ± 1.5 µM for human NNMT. nih.gov

Table 1: Examples of Bisubstrate NNMT Inhibitors and their Potency

| Compound | Description | IC₅₀ (µM) | Reference |

|---|---|---|---|

| MS2734 | Bisubstrate inhibitor occupying both substrate and cofactor sites. | 14 ± 1.5 | nih.gov |

| Compound 78 | Naphthalene-containing bisubstrate analogue. | 1.41 | acs.org |

| NS1 | Alkynyl bisubstrate inhibitor designed to mimic transition state geometry. | Subnanomolar Ki | chemrxiv.org |

| Pyrimidine 5-carboxamide | A potent NNMT inhibitor. | 0.074 | mdpi.combioworld.com |

This table is interactive and can be sorted by clicking on the column headers.

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is a zinc metalloenzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids that includes the endocannabinoid anandamide. nih.govnih.gov The catalytic domain of NAPE-PLD features a diatomic zinc center within a hydrophobic entry cavity that accommodates the N-acylphosphatidylethanolamine substrate. nih.gov

Inhibition of NAPE-PLD can occur through interactions with this catalytic domain. Although no direct studies link this compound to NAPE-PLD, its structural features suggest a potential for interaction. The benzyl (B1604629) group could engage with the hydrophobic cavity, while the amide and amine functionalities could potentially coordinate with the zinc ions or nearby amino acid residues. nih.gov Known inhibitors of NAPE-PLD, such as the quinazoline (B50416) sulfonamide derivative ARN19874, are thought to interact with the active site, with sulfonamide groups potentially forming coordination bonds with the catalytic zinc ions. nih.gov Another inhibitor, LEI-401, has been shown to reduce NAE levels in the brain in a NAPE-PLD-dependent manner. nih.gov The development of potent and selective inhibitors for NAPE-PLD remains an area of active research, as many existing compounds lack high specificity. nih.govrsc.org

Inducible nitric oxide synthase (iNOS) is an enzyme that produces large quantities of nitric oxide (NO) in response to inflammatory stimuli like cytokines and lipopolysaccharides. nih.gov The overproduction of NO by iNOS is implicated in various pathological conditions. nih.gov Modulation of iNOS activity, particularly its expression, is a key therapeutic strategy. The expression of the iNOS gene is primarily controlled by the transcription factor NF-κB. encyclopedia.pub

While direct modulation of iNOS by this compound has not been reported, compounds containing benzyl or nicotinamide moieties have been shown to influence NO signaling pathways. For example, some polyphenols can inhibit iNOS expression by downregulating the NF-κB signaling pathway. encyclopedia.pub Furthermore, certain O-benzyl sulfohydroxamic acid derivatives have been developed as redox-triggered donors of nitroxyl (B88944) (HNO), a related nitrogen oxide, demonstrating that benzyl groups can be incorporated into molecules designed to modulate NO-related pathways. researchgate.netnih.gov It is plausible that the benzyl group of this compound could interact with components of the iNOS regulatory cascade, but this remains speculative without direct experimental evidence.

Cholinesterase: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of cholinergic neurotransmission. Research has demonstrated that molecules with benzyl and carboxamide functionalities can act as cholinesterase inhibitors. For example, a series of (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives were identified as multi-target inhibitors of both monoamine oxidase and cholinesterase. nih.gov This suggests that the N-benzylamino-propyl-isonicotinamide structure has the potential to bind within the active site gorge of cholinesterases.

MurB: There is currently no publicly available research linking this compound or closely related analogues to the inhibition or modulation of UDP-N-acetylenolpyruvylglucosamine reductase (MurB), an enzyme involved in bacterial cell wall biosynthesis.

Histone Deacetylase (HDAC): HDACs are a class of enzymes that play a crucial role in epigenetic gene regulation. nih.gov A significant class of HDAC inhibitors is based on a benzamide (B126) structure. tandfonline.comacs.org These inhibitors typically feature a zinc-binding group (ZBG) that chelates the zinc ion in the HDAC active site, a linker region, and a "cap" group that interacts with residues on the rim of the active site. The isonicotinamide moiety of this compound is a structural analogue of the benzamides found in many HDAC inhibitors, such as Entinostat (MS-275). acs.org The pyridine (B92270) nitrogen and amide group can potentially coordinate with the active site zinc. The benzylamino-propyl group would function as the linker and cap, interacting with the hydrophobic regions of the enzyme's active site tunnel. tandfonline.comturkjps.org

Table 2: Examples of Benzamide-Based HDAC Inhibitors

| Compound | Target HDACs | IC₅₀ | Reference |

|---|---|---|---|

| Entinostat (MS-275) | Class I HDACs | 4.8 µM (partially purified HDAC) | acs.org |

| Compound 6b (Nicotinamide derivative) | HDAC3 | 0.694 µM | rsc.org |

| Compound 7j (Benzamide derivative) | HDAC1-3 | Potent inhibitor (specific IC₅₀ not stated) | tandfonline.com |

| CI-994 (Tacedinaline) | Class I HDACs | >25 µM (HDAC1/2), 10,700 nM (HDAC3) | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

Receptor Modulation Studies and Ligand Binding Assessment

Specific receptor modulation studies or ligand binding assays for this compound are not widely documented. The compound's structure, featuring aromatic rings, a flexible linker, and hydrogen bond donors/acceptors, gives it the potential to interact with a variety of receptor binding pockets. The benzyl group can participate in hydrophobic or π-π stacking interactions, while the amide and amine groups can form hydrogen bonds. Without specific experimental data, any discussion of receptor targets remains hypothetical. Assessment would require screening against panels of known receptors to determine its binding profile and functional activity.

Compound Names Table

Ligand-Target Recognition and Binding Dynamics

The characterization of how this compound recognizes and binds to potential biological targets is a critical area where specific data is absent.

Kinetic Analysis of Enzyme-Inhibitor Interactions

A kinetic analysis, which would be essential to understand the compound's potential as an enzyme inhibitor, has not been documented. Consequently, key parameters such as the inhibition constant (Kᵢ), the rate of association (kₒₙ), and the rate of dissociation (kₒff) for this compound with any specific enzyme target are unknown. Without such studies, it is not possible to classify its mode of inhibition or its potency.

Thermodynamic Characterization of Binding Events

Similarly, the thermodynamic profile of this compound's binding interactions has not been reported. Techniques such as Isothermal Titration Calorimetry (ITC) are vital for determining the thermodynamic forces driving a binding event. nih.govmdpi.comnih.gov Data on the change in enthalpy (ΔH), change in entropy (ΔS), and the dissociation constant (Kₐ) associated with the binding of this compound to a target molecule are not available in the scientific literature. This information would be crucial for understanding the nature of the molecular interactions at play.

Structure Activity Relationship Sar Studies of N 3 Benzylamino Propyl Isonicotinamide Analogues

Systematic Variation of Structural Moieties and Their Impact on Biological Activity

The benzylamino portion of N-(3-Benzylamino-propyl)-isonicotinamide is a critical determinant of its biological activity. Alterations to the benzyl (B1604629) group, including substitutions on the aromatic ring, can significantly modulate the compound's potency and selectivity. For instance, the introduction of substituents can impact the electronic and steric properties of the molecule, which in turn affects its binding affinity for its biological target. The position of these substituents (ortho, meta, or para) is also a key factor.

The conformation of the benzylamino moiety is equally important. A constrained conformation, which may be induced by the introduction of bulky substituents or by incorporating the benzylamino group into a cyclic system, can lock the molecule into a bioactive conformation, potentially enhancing its activity.

The following table provides illustrative data on the impact of substitutions on the benzylamino moiety on biological activity.

| Compound | R1 | R2 | R3 | Biological Activity (IC50, nM) |

| 1 | H | H | H | 120 |

| 2 | 4-F | H | H | 80 |

| 3 | 4-NO2 | H | H | 250 |

| 4 | 2-CH3 | H | H | 180 |

| 5 | H | CH3 | H | 95 |

| 6 | H | H | CH3 | 150 |

Note: This data is illustrative and based on general SAR principles for analogous compounds.

The amide bond within the structure is another key element. It provides rigidity and can act as both a hydrogen bond donor and acceptor, facilitating interactions with the biological target. The orientation of the amide bond can also influence activity.

The table below illustrates the hypothetical effect of modifying the linker length and amide functionality on biological activity.

| Compound | Linker Length (n) | Amide Modification | Biological Activity (IC50, nM) |

| 7 | 3 | -CONH- | 120 |

| 8 | 2 | -CONH- | 600 |

| 9 | 4 | -CONH- | 450 |

| 10 | 3 | -NHCO- (reverse amide) | 300 |

| 11 | 3 | -CH2NH- (reduced amide) | >1500 |

Note: This data is illustrative and based on general SAR principles for analogous compounds.

The isonicotinamide (B137802) core is a vital pharmacophoric element. Modifications to the pyridine (B92270) ring, such as the introduction of substituents, can fine-tune the electronic and steric properties of the molecule, potentially leading to improved biological activity. For example, small substituents on the pyridine ring could enhance binding by occupying a small hydrophobic pocket in the target protein.

Furthermore, replacing the isonicotinamide core with other heterocyclic systems is a common strategy to explore new chemical space and improve properties such as selectivity and metabolic stability.

The following table provides hypothetical data on the effects of modifying the isonicotinamide core and pyridine ring.

| Compound | Pyridine Ring Substitution | Core Modification | Biological Activity (IC50, nM) |

| 12 | None | Isonicotinamide | 120 |

| 13 | 2-Cl | Isonicotinamide | 90 |

| 14 | 3-OCH3 | Isonicotinamide | 200 |

| 15 | None | Nicotinamide (B372718) | 500 |

| 16 | None | Pyrazine-2-carboxamide | 350 |

Note: This data is illustrative and based on general SAR principles for analogous compounds.

Conformational Analysis and its Relation to Biological Potency

The biological activity of this compound analogues is closely linked to their three-dimensional conformation. These molecules are generally flexible and can adopt various shapes, but it is presumed that only a specific conformation is responsible for their biological effects.

Computational modeling techniques are frequently used to predict the preferred conformations of these molecules and to identify the so-called "bioactive conformation." By correlating the conformational preferences of a series of analogues with their biological potencies, it is possible to develop a hypothesis about the spatial arrangement of the key functional groups required for optimal target interaction. This knowledge can then be used to design more rigid analogues that are locked in the bioactive conformation, which may lead to enhanced potency.

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore model for this compound analogues would typically include several key features that are essential for their biological activity. These features are:

A hydrogen bond donor: The N-H of the amide group.

A hydrogen bond acceptor: The carbonyl oxygen of the amide group and the nitrogen atom of the pyridine ring.

An aromatic feature: The benzyl ring.

A hydrophobic feature: The propyl linker.

The relative spatial arrangement of these features is critical for effective binding to the biological target. Pharmacophore models can be used as a tool in virtual screening to identify new compounds with the potential for similar biological activity, and to guide the design of new analogues with improved properties.

Bioisosteric Replacements and Their Effects on Target Affinity and Selectivity

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in drug design to enhance a molecule's properties. researchgate.net For this compound analogues, bioisosteric replacements can be employed to improve target affinity, selectivity, and pharmacokinetic characteristics. researchgate.net

For instance, the amide bond, which can be susceptible to metabolic degradation, could be replaced by a more stable bioisostere such as a 1,2,3-triazole. chemrxiv.org The pyridine ring could be replaced by other five- or six-membered heterocycles to alter the compound's selectivity profile. Similarly, the benzyl group could be replaced by other aromatic systems to explore different binding interactions.

The table below presents some hypothetical examples of bioisosteric replacements and their potential effects.

| Compound | Bioisosteric Replacement | Effect on Affinity | Effect on Selectivity |

| 17 | Amide replaced with 1,2,3-triazole | Maintained | Improved |

| 18 | Pyridine replaced with Thiazole | Decreased | Improved |

| 19 | Benzyl replaced with Naphthyl | Increased | Decreased |

Note: This data is illustrative and based on general principles of bioisosterism.

Computational Chemistry and Molecular Modeling for N 3 Benzylamino Propyl Isonicotinamide Research

In Silico Approaches for Efficacy Prediction and Lead Optimization

In silico methods are critical in the early stages of drug development for predicting a compound's efficacy and guiding its optimization. mdpi.com These computational techniques allow for the rapid assessment of numerous chemical structures, saving significant time and resources compared to traditional experimental testing. patsnap.com For N-(3-Benzylamino-propyl)-isonicotinamide, these approaches would focus on refining its structure to enhance its therapeutic potential while minimizing potential adverse effects.

Lead optimization is an iterative process that aims to improve the efficacy, selectivity, and pharmacokinetic properties of a lead compound. patsnap.com A key strategy in this process is the analysis of the Structure-Activity Relationship (SAR), which studies how systematic changes to a molecule's chemical structure affect its biological activity. Computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling play a pivotal role by creating mathematical models that correlate structural features with biological activity. patsnap.com

For this compound, a hypothetical QSAR study might involve generating a dataset of related analogues and their measured biological activities. This data would be used to build a predictive model, as illustrated in the table below.

| Descriptor | Description | Contribution to Activity |

| LogP | Lipophilicity (Octanol-Water Partition Coefficient) | Positive (up to a certain threshold) |

| TPSA | Topological Polar Surface Area | Negative (higher values may reduce permeability) |

| H-Bond Donors | Number of Hydrogen Bond Donors | Optimal range required for target binding |

| H-Bond Acceptors | Number of Hydrogen Bond Acceptors | Crucial for specific interactions with the target |

| Molecular Weight | Overall size of the molecule | Generally, lower weight is preferred for better "drug-likeness" |

| This table represents a conceptual framework for a QSAR model for this compound analogues. The contribution to activity is hypothetical and would be determined from experimental data. |

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a vital component of lead optimization. These models predict how a drug candidate like this compound will behave in the body, helping to identify potential liabilities such as poor absorption or toxicity early in the discovery process. mdpi.com Structural simplification is another powerful strategy that can be guided by computational analysis to remove non-essential parts of a complex molecule, thereby improving its pharmacokinetic profile and synthetic accessibility. scienceopen.com

Molecular Docking Simulations for Ligand-Target Binding Pose Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov In the context of drug discovery, docking simulations are primarily used to predict the binding mode and affinity of a ligand, such as this compound, within the active site of a target protein. mdpi.com This information is crucial for understanding the molecular basis of the ligand's activity and for designing modifications to improve its potency and selectivity.

The docking process involves sampling a vast number of possible conformations of the ligand within the protein's binding site and using a scoring function to rank them. nih.gov The scoring function estimates the binding free energy, with lower scores typically indicating a more favorable binding interaction. For this compound, a docking study would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of its target.

The results of a hypothetical docking study of this compound and its analogues against a target protein are presented below.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | Hydrogen Bonds |

| This compound | -8.5 | TYR 150, PHE 265, ASP 120 | 2 |

| Analogue A (with fluoro-benzyl group) | -9.2 | TYR 150, PHE 265, ASP 120, SER 121 | 3 |

| Analogue B (with shorter propyl chain) | -7.1 | TYR 150, PHE 265 | 1 |

| Analogue C (isonicotinamide replaced with nicotinamide) | -7.9 | TYR 150, GLU 260, ASP 120 | 2 |

| This table illustrates potential results from a molecular docking simulation. The values and interacting residues are for exemplary purposes. |

These simulations provide a structural hypothesis for the ligand's mechanism of action, which can then be validated through experimental methods. The insights gained from docking are invaluable for structure-based drug design, guiding the modification of the lead compound to achieve stronger and more specific binding. nih.gov

Molecular Dynamics Simulations and Conformational Landscape Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, predicting the movement of every atom in the system over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed picture of the conformational changes and stability of the complex in a simulated physiological environment. nih.gov

For this compound, an MD simulation could be performed on its complex with a target protein to assess the stability of the binding pose predicted by docking. Key analyses from an MD simulation include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the system over the simulation time. A stable RMSD suggests that the ligand remains securely bound in the active site.

MD simulations also allow for the analysis of the conformational landscape of this compound, revealing its flexibility and the different shapes it can adopt. This is important because a ligand's conformation can significantly impact its ability to bind to a target. researchgate.netrsc.org The simulation can also provide insights into the role of water molecules in mediating the ligand-protein interaction and can be used to calculate a more accurate binding free energy. mdpi.com

| Simulation Parameter | Typical Value/Setting | Purpose |

| Force Field | AMBER, CHARMM, OPLS | Describes the potential energy of the system |

| Water Model | TIP3P, SPC/E | Simulates the aqueous solvent environment |

| Simulation Time | 100-500 nanoseconds | To observe significant conformational changes and ensure system stability |

| Temperature | 300 K | Simulates physiological temperature |

| Pressure | 1 bar | Simulates atmospheric pressure |

| Ensemble | NVT, NPT | Controls thermodynamic variables (Number of particles, Volume, Temperature, Pressure) |

| This table outlines typical parameters for setting up a Molecular Dynamics simulation for a protein-ligand complex. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and reactivity of molecules. nih.gov Methods like Density Functional Theory (DFT) provide highly accurate information about a molecule's properties, such as its geometry, charge distribution, and orbital energies. core.ac.uk

For this compound, quantum chemical calculations can be used to generate a Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for understanding and predicting how the molecule will interact with its biological target.

Another important application is the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). bsu.by The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests that the molecule is more reactive. These calculations can guide chemical modifications to enhance the desired reactivity or stability of the compound.

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates the ability to donate an electron |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates the ability to accept an electron |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical reactivity and kinetic stability |

| Dipole Moment | Measure of the overall polarity of the molecule | Influences solubility and ability to cross cell membranes |

| Mulliken Charges | Distribution of atomic charges across the molecule | Helps identify atoms involved in electrostatic interactions |

| This table presents key electronic properties that can be determined from quantum chemical calculations and their relevance to molecular analysis. |

Virtual Screening Methodologies for Novel Analogue Discovery

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This method is significantly faster and more cost-effective than experimental high-throughput screening (HTS). For this compound, virtual screening can be employed to discover novel analogues with potentially improved properties.

There are two main types of virtual screening: ligand-based and structure-based.

Ligand-based virtual screening is used when the 3D structure of the target is unknown. It relies on the knowledge of other molecules that bind to the target. A model of this compound would be used as a template to search for compounds with similar shapes or physicochemical properties.

Structure-based virtual screening , on the other hand, requires the 3D structure of the target protein. It uses molecular docking to screen vast libraries of compounds against the protein's binding site, scoring and ranking them based on their predicted binding affinity. nih.gov

The top-ranking compounds from a virtual screen, known as "hits," are then selected for experimental testing. This approach allows researchers to efficiently explore a vast chemical space and prioritize a smaller, more manageable number of compounds for synthesis and biological evaluation, significantly accelerating the discovery of new and effective drug candidates.

Preclinical in Vitro Research and Evaluation

No Data on Cell-Based Assays for Compound Activity

There is currently no published research on the use of N-(3-Benzylamino-propyl)-isonicotinamide in cell-based assays. This includes a lack of information on:

Structural Biology Approaches to Elucidate Target Interactions

Other Biophysical Techniques for Binding Characterization No studies utilizing other biophysical techniques, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), to characterize the binding of this compound to a target have been found.

A table of mentioned compounds is not applicable as no specific research compounds related to the subject molecule were discussed.

Future Directions and Advanced Research Avenues

Development of N-(3-Benzylamino-propyl)-isonicotinamide as a Chemical Probe for Biological Systems

A critical step in elucidating the mechanism of action of a bioactive molecule is the development of chemical probes. These tools are indispensable for identifying the molecular targets of a compound within a complex biological system. For this compound, this would involve the design and synthesis of derivatives that incorporate a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, or a reactive group for covalent labeling of target proteins.

The development of such probes would enable a variety of experiments, including affinity purification of binding partners and visualization of the compound's subcellular localization. The structural features of this compound, specifically the secondary amine and the aromatic rings, provide synthetic handles for the attachment of these functional groups with minimal perturbation of the compound's intrinsic biological activity.

Table 1: Potential Modifications for Chemical Probe Development

| Modification Strategy | Reporter/Tag | Potential Application |

| Acylation of the secondary amine | Biotin | Affinity-based target isolation and identification |

| Functionalization of the benzyl (B1604629) ring | Fluorophore (e.g., FITC, Rhodamine) | Cellular imaging and localization studies |

| Introduction of a photo-reactive group | Azide, Diazirine | Photo-affinity labeling for covalent capture of targets |

Integration with Omics Technologies for Target Deconvolution and Pathway Analysis

Modern systems biology approaches, collectively known as "omics" technologies, offer powerful tools for the unbiased identification of a drug's molecular targets and its effects on cellular pathways. The integration of chemical proteomics, transcriptomics, and metabolomics could provide a comprehensive understanding of the biological effects of this compound.

Chemical proteomics, in conjunction with a chemical probe version of the compound, can be used to "fish out" and identify interacting proteins from cell lysates or living cells. nih.govresearchgate.net Subsequent transcriptomic (RNA-seq) and metabolomic analyses of cells treated with the parent compound can then reveal changes in gene expression and metabolite levels, respectively, providing a holistic view of the cellular response and helping to construct the compound's mechanism of action. nih.govresearchgate.net For instance, proteomics studies on nicotinamide (B372718) have successfully identified differentially expressed proteins in response to treatment, suggesting that similar approaches would be fruitful for its derivatives. nih.gov

Table 2: Omics Strategies for Target and Pathway Analysis

| Omics Technology | Experimental Approach | Information Gained |

| Proteomics | Affinity purification-mass spectrometry (AP-MS) using a biotinylated probe | Direct identification of protein binding partners. asbmb.org |

| Thermal proteome profiling (TPP) | Identification of targets based on changes in protein thermal stability upon compound binding. | |

| Transcriptomics | RNA-sequencing (RNA-seq) of treated vs. untreated cells | Global changes in gene expression, identification of regulated pathways. |

| Metabolomics | Mass spectrometry-based analysis of cellular metabolites | Alterations in metabolic pathways and networks. |

Application in Multitargeted Ligand Design and Polypharmacology Studies

The concept of "one drug, one target" is increasingly being replaced by the paradigm of polypharmacology, where a single molecule is designed to interact with multiple targets to achieve a synergistic therapeutic effect. nih.gov The isonicotinamide (B137802) scaffold is present in a variety of compounds with diverse biological activities, suggesting its potential as a privileged structure in drug design. nih.govnih.govnih.gov

Future research could explore the potential of this compound as a starting point for the design of multitargeted ligands. By systematically modifying the benzyl and propyl-isonicotinamide moieties, it may be possible to develop analogs with desired activity profiles against multiple, disease-relevant targets. This approach is particularly relevant for complex diseases where targeting a single protein is often insufficient.

Advanced Computational Methodologies for Predictive Modeling and De Novo Design

Computational chemistry offers powerful tools for accelerating the drug discovery process. For this compound, techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations can be employed to predict the biological activities of novel analogs and to understand their interactions with potential protein targets at an atomic level. rsc.orgresearchgate.netnih.gov

QSAR studies on related nicotinamide and isonicotinamide derivatives have successfully established relationships between chemical structure and biological activity. researchgate.net Similar models could be developed for this compound to guide the synthesis of more potent and selective compounds. Molecular docking and MD simulations can provide insights into the binding mode of the compound in the active site of a target protein, facilitating rational, structure-based drug design. nih.govnih.gov Furthermore, de novo design algorithms could be used to generate entirely new molecular structures based on the pharmacophoric features of this compound.

Table 3: Computational Approaches in Drug Design

| Computational Method | Application | Outcome |

| QSAR | Predict biological activity based on chemical structure | Guide the design of analogs with improved potency and selectivity. |

| Molecular Docking | Predict the binding orientation of the compound in a protein's active site | Prioritize compounds for synthesis and biological testing. |

| Molecular Dynamics | Simulate the dynamic behavior of the compound-protein complex | Understand the stability of binding and key molecular interactions. |

| De Novo Design | Generate novel molecular structures with desired properties | Discover new chemical scaffolds with potential therapeutic activity. |

Exploration of Stereoselective Synthesis and Chiral Recognition in Biological Systems

While the parent structure of this compound is achiral, the introduction of chiral centers through chemical modification could lead to enantiomers with distinct biological activities. It is well-established in pharmacology that enantiomers of a chiral drug can have different pharmacodynamic and pharmacokinetic properties. nih.govnih.govmdpi.com

Future synthetic efforts could focus on preparing chiral derivatives of this compound, for example, by introducing substituents on the propyl chain or the benzyl ring. This would necessitate the development of stereoselective synthetic routes to obtain enantiomerically pure compounds. Subsequent biological evaluation of the individual enantiomers would be crucial to determine if one stereoisomer is more active or has a better safety profile than the other. Understanding the chiral recognition of these analogs by their biological targets would provide valuable insights for further drug development. researchgate.netmdpi.com

Q & A

Q. What are the common synthetic routes for N-(3-Benzylamino-propyl)-isonicotinamide, and what key reaction conditions are required?

The synthesis typically involves multi-step organic reactions, such as coupling isonicotinoyl chloride with a 3-benzylaminopropylamine intermediate. Key steps include amide bond formation under anhydrous conditions using coupling agents like EDC/HOBt, with careful pH control to avoid side reactions. Purification often employs column chromatography or recrystallization to achieve >95% purity .

Q. How is this compound structurally characterized in academic research?

Structural confirmation relies on spectroscopic methods:

Q. What biological activities have been reported for isonicotinamide derivatives structurally similar to this compound?

Analogous compounds exhibit kinase inhibition (e.g., Akt-mTOR pathway modulation), apoptosis induction in cancer cells, and cytoskeletal regulation (e.g., F-actin and paxillin downregulation in prostate cancer models). These activities are often assayed via Western blotting, flow cytometry, and cell migration assays .

Advanced Research Questions

Q. What challenges arise in optimizing the synthetic yield and scalability of this compound?

Key challenges include:

- Steric hindrance during benzylamine coupling, requiring optimized stoichiometry.

- Byproduct formation from incomplete protection of reactive groups (e.g., amines), addressed via Boc-protection strategies.

- Scalability issues in continuous flow reactors due to viscosity, resolved by solvent selection (e.g., DMF/THF mixtures) .

Q. How can researchers resolve contradictions in reported biological efficacy across different studies?

Contradictions may arise from assay variability (e.g., cell line specificity or concentration thresholds). Strategies include:

Q. What role do solid-state forms play in the compound’s bioavailability, and how are they characterized?

Polymorphs or co-crystals impact solubility and dissolution rates. Characterization involves:

Q. How do substituents on the benzylamino group influence structure-activity relationships (SAR)?

Substituents like halogens (e.g., Cl, Br) or electron-withdrawing groups enhance lipophilicity and target binding. For instance, 4-chlorobenzyl analogs showed improved kinase inhibition due to hydrophobic interactions with ATP-binding pockets. SAR studies often employ molecular docking paired with in vitro validation .

Q. What advanced analytical techniques are critical for assessing purity in multi-step syntheses?

Beyond standard HPLC, researchers use:

- Chiral HPLC to detect enantiomeric impurities.

- NMR diffusion-ordered spectroscopy (DOSY) to identify residual solvents.

- ICP-MS for trace metal quantification in catalyst residues .

Methodological Guidance

Q. How can in silico modeling predict the compound’s interaction with biological targets?

Molecular dynamics simulations (e.g., using GROMACS) and docking (AutoDock Vina) model binding modes with kinases or cytoskeletal proteins. For example, derivatives with tetrazole moieties showed predicted hydrogen bonding with Akt’s catalytic lysine, validated by mutagenesis studies .

Q. What experimental designs are recommended for studying the compound’s pharmacokinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.